molecular formula C12H21NO2S B13637286 4-(Cyclohexylthio)piperidine-4-carboxylic acid

4-(Cyclohexylthio)piperidine-4-carboxylic acid

Katalognummer: B13637286
Molekulargewicht: 243.37 g/mol
InChI-Schlüssel: KJBJYFTYVLKVCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylthio)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO2S and a molecular weight of 243.37 g/mol This compound features a piperidine ring substituted with a cyclohexylthio group and a carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylthio)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with cyclohexylthiol under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclohexylthio)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylthio)piperidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylthio)piperidine-4-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The cyclohexylthio group and carboxylic acid moiety play crucial roles in binding to the active sites of these targets, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Cyclohexylthio)piperidine-4-carboxylic acid is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H21NO2S

Molekulargewicht

243.37 g/mol

IUPAC-Name

4-cyclohexylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H21NO2S/c14-11(15)12(6-8-13-9-7-12)16-10-4-2-1-3-5-10/h10,13H,1-9H2,(H,14,15)

InChI-Schlüssel

KJBJYFTYVLKVCV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)SC2(CCNCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.